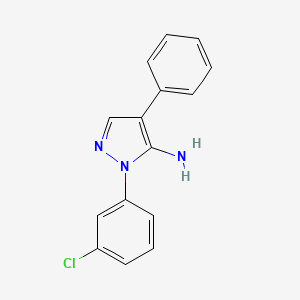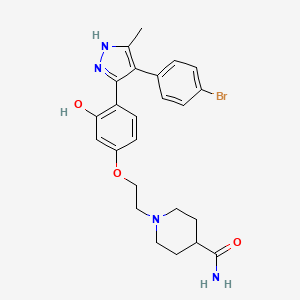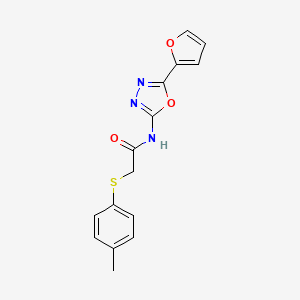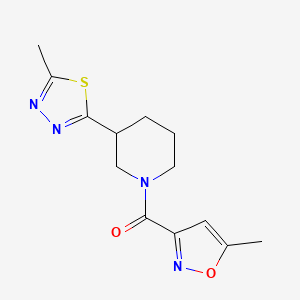![molecular formula C7H9F2IN2O B2380212 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole CAS No. 1856041-79-6](/img/structure/B2380212.png)
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFE-1 and has a molecular formula of C8H9F2IN2O.
Applications De Recherche Scientifique
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another potential application of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. It can be used to study the mechanism of action of HDAC inhibitors and their potential applications in cancer therapy. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the research on 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole. One of the potential directions is to study its potential applications in combination therapy with other anticancer drugs. Another potential direction is to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a complex process that involves multiple steps. The first step involves the reaction of 2,2-difluoroethanol with 4-iodo-1-methyl-1H-pyrazole in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 4-iodo-1-methyl-3-(2,2-difluoroethoxy)methyl-1H-pyrazole. The second step involves the reaction of the intermediate product with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine to form the desired product, 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole.
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-12-2-5(10)6(11-12)3-13-4-7(8)9/h2,7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGISATVGUFSOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)


![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)



![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)


